molecular formula C16H14BrN3OS B14649561 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52773-02-1

2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B14649561
CAS No.: 52773-02-1
M. Wt: 376.3 g/mol
InChI Key: MGSZXIROQXZMTQ-UHFFFAOYSA-N
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Description

2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with formaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

52773-02-1

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

2-[(4-bromoanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14BrN3OS/c17-12-6-8-13(9-7-12)18-11-19-16-20(15(21)10-22-16)14-4-2-1-3-5-14/h1-9,18H,10-11H2

InChI Key

MGSZXIROQXZMTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NCNC2=CC=C(C=C2)Br)S1)C3=CC=CC=C3

Origin of Product

United States

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